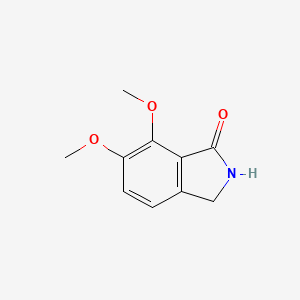

6,7-Dimethoxyisoindolin-1-one

Description

Significance of Heterocyclic Compounds in Medicinal and Synthetic Chemistry

Heterocyclic compounds are a cornerstone of medicinal and synthetic chemistry, forming the structural basis of a vast number of biologically active molecules. ijnrd.orgopenaccessjournals.com These cyclic compounds, which contain at least one atom other than carbon within their ring system, are prevalent in nature and are fundamental to the processes of life. openaccessjournals.comijarsct.co.in Their structures are found in essential biomolecules such as DNA, hemoglobin, chlorophyll, and various vitamins. ijnrd.orgijarsct.co.in

The significance of heterocyclic compounds in drug discovery is immense, with over 90% of new drugs incorporating a heterocyclic motif. ijraset.com This prevalence is due to their ability to provide a rigid scaffold upon which functional groups can be appended in a specific three-dimensional orientation, allowing for precise interactions with biological targets like enzymes and receptors. nih.govrroij.com The presence of heteroatoms such as nitrogen, oxygen, and sulfur introduces unique physicochemical properties, including polarity, hydrogen bonding capability, and lipophilicity, which can be fine-tuned to optimize the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate. nih.govrroij.com

In synthetic chemistry, heterocycles are not only targets for synthesis due to their biological importance but also serve as versatile intermediates and building blocks for the construction of more complex molecular architectures. openaccessjournals.comresearchgate.net The development of novel synthetic methodologies to access diverse and functionalized heterocyclic systems is a continuous and highly active area of research. nih.govresearchgate.net

The broad spectrum of pharmacological activities exhibited by heterocyclic compounds is remarkable. They are the basis for drugs with applications across virtually all therapeutic areas, including:

Anticancer agents . ijnrd.orgresearchgate.net

Anti-inflammatory drugs . ijnrd.orgresearchgate.net

Antimicrobial agents (antibacterial and antifungal) . ijnrd.orgijraset.com

Antiviral compounds, including anti-HIV agents . researchgate.netresearchgate.net

Anticonvulsants . ijnrd.orgresearchgate.net

Antihistamines and anti-allergic agents . ijnrd.orgresearchgate.net

The structural diversity and functional versatility of heterocyclic compounds ensure their continued importance in the quest for new and improved therapeutic agents and functional materials. openaccessjournals.comrroij.com

Overview of the Isoindolinone Core Structure and its Precursors

The isoindolinone scaffold is a bicyclic heterocyclic system consisting of a benzene (B151609) ring fused to a five-membered γ-lactam ring. nih.govacs.org This core structure is a prominent feature in a variety of natural products and synthetic molecules with significant biological activities. acs.orgnih.gov The fundamental isoindolinone structure can be substituted at various positions on both the aromatic and lactam rings, allowing for the generation of a diverse library of analogues with a wide range of chemical and biological properties. ontosight.ai

The synthesis of the isoindolinone core can be achieved through several strategic approaches, often involving the cyclization of suitably functionalized precursors. Common precursors for the synthesis of isoindolinones include:

ortho-Functionalized aromatic compounds: These are perhaps the most common starting points. For example, the cyclization of o-methylbenzamides can be achieved through halogenation followed by intramolecular substitution. acs.org Another approach involves the reductive cyclization of o-cyanobenzoic acid derivatives. acs.org

Phthalimides: The selective reduction of one of the two carbonyl groups in an N-substituted phthalimide (B116566) is a direct method to access the corresponding isoindolinone. acs.org

Isoindolines: The oxidation of N-substituted isoindolines provides a route to isoindolinones. nih.govacs.org This method is particularly useful for late-stage functionalization. nih.gov

Furans: A Diels-Alder reaction involving a furan (B31954) derivative, such as a 5-amino-2-furylmethylamine, can be used to construct the bicyclic framework, which then undergoes a subsequent lactamization to form the isoindolinone ring system. thieme-connect.com

2-Formyl-acetophenones: Condensation of these precursors with primary amines can lead to the formation of the isoindolinone core. thieme-connect.com

The choice of precursor and synthetic strategy is often dictated by the desired substitution pattern on the final isoindolinone molecule. acs.org The versatility of these synthetic routes has made the isoindolinone scaffold readily accessible for exploration in medicinal chemistry and materials science. acs.org

Historical Context of Isoindolinone Derivatives in Drug Discovery

The isoindolinone scaffold has a rich history in drug discovery, with its derivatives being investigated for a wide array of therapeutic applications. researchgate.net The structural motif is present in a number of natural products that exhibit potent biological activity, which has inspired the synthesis and evaluation of numerous synthetic analogues. acs.orgnih.gov

Historically, research into isoindolinone derivatives has led to the discovery of compounds with a broad spectrum of pharmacological effects, including:

Antipsychotic and anxiolytic agents: Certain isoindolinone derivatives have shown activity as central nervous system agents. researchgate.net

Anti-inflammatory agents: The scaffold has been incorporated into molecules designed to combat inflammation. researchgate.net

Antihypertensive and vasodilatory agents: The ability of some isoindolinone derivatives to modulate blood pressure has been explored. researchgate.net

Antimicrobial and antiviral agents: The isoindolinone core is a feature in compounds with activity against various pathogens, including HIV. researchgate.netnih.gov

Anticancer agents: A significant area of research has focused on the development of isoindolinone-based compounds for cancer therapy. researchgate.net

Anticonvulsants: More recently, isoindolinone derivatives have been identified as promising prototypes for new antiepileptic drugs. nih.gov

The development of thalidomide (B1683933) and its analogues, which contain a related phthalimide structure, brought significant attention to this class of compounds, albeit with a complex history. This has spurred further investigation into the biological activities of related scaffolds like isoindolinone, leading to a deeper understanding of their therapeutic potential and mechanisms of action. The isoindolinone core is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets with high affinity.

Rationale for Research Focus on 6,7-Dimethoxyisoindolin-1-one Analogues

The focus on this compound and its analogues in contemporary research is driven by the observation that this specific substitution pattern often imparts favorable biological properties. The methoxy (B1213986) groups at the 6- and 7-positions of the isoindolinone core are key structural features in a number of bioactive molecules.

The rationale for this research focus can be attributed to several factors:

Enhanced Biological Activity: The 6,7-dimethoxy substitution pattern has been identified as a crucial element for the potent inhibitory activity of certain compounds. For instance, in the context of HIV-1 integrase inhibitors, the related 6,7-dihydroxyisoindolin-1-one scaffold has shown significant potency, and the dimethoxy analogue serves as a key synthetic intermediate. nih.govgoogle.com

Improved Pharmacokinetic Properties: The methoxy groups can influence the metabolic stability and solubility of the molecule, potentially leading to improved pharmacokinetic profiles.

Foundation for Diverse Analogues: this compound serves as a versatile building block for the synthesis of a wide range of derivatives. By modifying the substituent at the N-2 position, researchers can explore a vast chemical space and optimize the interaction of the molecule with its biological target. nih.gov

Target Selectivity: The presence of the 6,7-dimethoxy groups has been shown to be important for the selectivity of certain inhibitors. For example, the isoindolinone core is crucial for the selectivity of some dual phosphoinositide 3-kinases-γδ (PI3Kγδ) inhibitors. acs.org

Natural Product Mimicry: The 6,7-dimethoxy substitution pattern is found in some natural products, and synthetic analogues bearing this feature are often designed to mimic the bioactivity of these natural compounds.

Research on analogues of this compound has led to the discovery of compounds with potential applications in various therapeutic areas, including as HIV-1 integrase inhibitors and as ligands for sigma-2 receptors, which are targets for pain therapeutics. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethoxy-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-13-7-4-3-6-5-11-10(12)8(6)9(7)14-2/h3-4H,5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOICGDOLOXVQPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CNC2=O)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70462257 | |

| Record name | 6,7-dimethoxyisoindolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59084-79-6 | |

| Record name | 2,3-Dihydro-6,7-dimethoxy-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59084-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-dimethoxyisoindolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6,7 Dimethoxyisoindolin 1 One and Its Analogues

Retrosynthetic Analysis of the 6,7-Dimethoxyisoindolin-1-one Core

Retrosynthetic analysis is a technique for planning a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. airitilibrary.comamazonaws.com For the this compound core, several logical disconnections can be proposed based on established synthetic reactions. chim.it

A primary disconnection strategy involves breaking the C-N bond (amide bond) within the lactam ring. This leads back to a substituted benzoic acid or a derivative like an ester or acyl chloride. For instance, disconnection 'a' (Figure 1) retrosynthetically cleaves the amide bond to reveal a 2-(aminomethyl)-3,4-dimethoxybenzoic acid derivative. This intermediate can be further simplified to 3,4-dimethoxyphthalide or related structures.

Another common approach is the disconnection of the C1-C7a bond (an aryl-carbon bond), as shown in disconnection 'b'. This pathway suggests a cyclization of an N-substituted benzamide (B126) derivative, where the substituent on the nitrogen contains a reactive group that can form the C1 carbon. This is often achieved through intramolecular C-H activation or related cyclization strategies.

Cyclization Reactions for Isoindolinone Ring Formation

The formation of the five-membered lactam ring is the key step in synthesizing the isoindolinone core. Various cyclization strategies have been developed to achieve this transformation efficiently.

Triflic acid (TfOH), a strong Brønsted acid, has been effectively used to promote dehydrative cyclization reactions. mdpi.com It can mediate the formation of isoindolinone rings through the cyclization of suitable precursors. For instance, the treatment of specific N-(2-hydroxyethyl)amides with triflic acid promotes dehydrative cyclization to form 2-oxazolines, demonstrating its utility in forming heterocyclic rings via dehydration. mdpi.com In the context of isoindolinones, triflic acid can catalyze the intramolecular cyclization of ortho-alkynylarylesters. researchgate.netcuny.educuny.edu The reaction proceeds by activating the alkyne group towards nucleophilic attack. A proposed mechanism involves the initial formation of an iminium ion which is then transformed into a transient imino triflate, followed by cyclization onto an adjacent carbonyl group. nih.gov The strong acidity of TfOH facilitates the reaction, often without the need for metal catalysts. researchgate.netcuny.edu

A notable metal-free method for synthesizing isoindolinones involves the triflic acid-mediated reaction of ortho-alkynylarylesters with a nitrogen source like ammonium (B1175870) acetate. researchgate.netcuny.edu This reaction can yield both six-membered isoquinolin-1-ones and five-membered isoindolin-1-ones as regioisomers. The regioselectivity is determined during the initial Brønsted acid-induced intramolecular cyclization step. cuny.edu

The formation of the isoindolinone ring occurs via a competitive 5-exo-dig cyclization pathway. cuny.edu This pathway is favored under specific substitution patterns on the ortho-alkynylarylester:

An alkyl group as the distal substituent (R2) on the alkyne.

An electron-donating group at the para-position of the proximal phenyl ring.

An electron-withdrawing group at the para-position of the distal phenyl ring.

These conditions increase the electrophilicity of the proximal alkyne carbon, promoting the 5-exo-dig cyclization to form an isobenzofuranone intermediate. This intermediate then reacts with ammonium acetate, undergoing ring opening, tautomerization, ring closure, and dehydration to yield the final isoindolinone product. cuny.edu

Table 1: Regioselectivity in Triflic Acid Mediated Cyclization of ortho-Alkynylarylesters

| Entry | Arylester Substituent (R1) | Alkyne Substituent (R2) | Product Ratio (Isoquinolinone:Isoindolinone) | Reference |

|---|---|---|---|---|

| 1 | H | Phenyl | 3a: >95:5 | cuny.edu |

| 2 | 4-Methoxy | Phenyl | 3b: >95:5 | cuny.edu |

| 3 | 4-Methoxy | n-Propyl | 3h: 60:40 | cuny.edu |

Cyclocondensation reactions involving amines are a direct and versatile method for constructing the isoindolinone ring. A common strategy involves the reaction of 2-carboxybenzaldehyde (B143210) or its derivatives with primary amines. For example, various N-substituted isoindolinones can be synthesized in excellent yields through the reductive C-N coupling and subsequent intramolecular amidation of 2-carboxybenzaldehyde with amines, using ultrathin Pt nanowires as catalysts under hydrogen. organic-chemistry.org

Another approach involves the reaction of 2-cyanobenzaldehyde (B126161) with aniline (B41778) derivatives. nih.gov The mechanism suggests that the lone pair of the aniline nitrogen attacks the carbonyl group. The resulting alkoxide anion then attacks the cyano group to form a cyclic intermediate, which rearranges to the isoindolin-1-one (B1195906) lactam. This reaction can be initiated by a strong base like methanolic KOH. nih.gov

Installation and Modification of Methoxy (B1213986) Groups

The 6,7-dimethoxy substitution pattern on the isoindolinone core originates from the starting materials. The installation of methoxy groups on an aromatic ring is typically achieved through the methylation of precursor phenol (B47542) (hydroxy) groups. wikipedia.org For the synthesis of this compound, a starting material such as 3,4-dimethoxy-substituted phenethylamine (B48288) or benzoic acid would be employed. google.com

The methoxy group itself is an electron-donating group at the para position and an electron-withdrawing group at the meta position due to resonance and inductive effects. wikipedia.orglibretexts.org This electronic nature influences the reactivity of the aromatic ring and can direct the course of subsequent reactions. libretexts.orgresearchgate.net

Modification of existing methoxy groups is also a synthetic option, although less common than installing them from the outset. This can include demethylation to reveal a hydroxyl group, which can then be re-functionalized. Selective removal of methoxy groups can be achieved under specific conditions, for instance, using PhI(OAc)2−I2 can transform a methoxy group into an easily removable acetal, a method particularly useful in carbohydrate chemistry. acs.orgresearchgate.net More advanced methods can also introduce modified methoxy groups, such as a difluoro(methoxy)methyl group (CF2OCH3), onto an aromatic ring via fluorodesulfurization of thionoesters. researchgate.net

Strategies for N-Substitution on the Isoindolinone Nitrogen

Introducing substituents on the nitrogen atom of the isoindolinone ring is crucial for modulating the pharmacological properties of the molecule. Various strategies exist for N-substitution, ranging from direct alkylation to more complex catalytic C-N bond-forming reactions.

One direct method is the Mannich reaction, which can be performed on related imide structures like phthalimide (B116566). The acidic proton on the imide nitrogen allows for an aminomethylation reaction using formaldehyde (B43269) and a primary or secondary amine (e.g., N-arylpiperazines) to introduce an aminomethyl group onto the nitrogen. nih.gov

Another powerful strategy involves the direct alkylation of N-unsubstituted or N-protected isoindolinones. For instance, N-tert-butylsulfinyl-isoindolinones can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form a carbanion, which is then alkylated with various alkylating agents. acs.org This method provides access to a wide range of 3-substituted isoindolinones, and the chiral sulfinyl group can be easily removed to provide the N-unsubstituted product. acs.org

Catalytic methods offer efficient routes to N-substituted isoindolinones. Palladium-catalyzed C-H carbonylation of benzylamines provides isoindolinone scaffolds directly, using carbon monoxide gas or a CO surrogate. organic-chemistry.org Copper-catalyzed reactions have also been employed, for example, in the sp3 C-H functionalization of 2-alkyl-N-substituted benzamides to yield functionalized isoindolinones. organic-chemistry.org

Table 2: Selected Methods for N-Substitution on the Isoindolinone Core

| Method | Reagents/Catalyst | Type of Substituent Introduced | Key Features | Reference |

|---|---|---|---|---|

| Mannich Reaction | Formaldehyde, N-Arylpiperazine | Aminomethyl | Utilizes the acidic N-H proton of an imide. | nih.gov |

| Reductive C-N Coupling | Amines, Pt Nanowires, H2 | Alkyl, Aryl | Reductive coupling with 2-carboxybenzaldehyde followed by cyclization. | organic-chemistry.org |

| Pd-Catalyzed C-H Carbonylation | Benzylamines, CO source, Pd catalyst | Fused ring systems | Direct carbonylation of C-H bonds to form the lactam. | organic-chemistry.org |

Reactions with Amines and Amine Equivalents

A primary method for the synthesis of N-substituted isoindolinones involves the reaction of a 2-carboxybenzaldehyde derivative with a primary amine. organic-chemistry.orgresearchgate.net This process typically proceeds through a reductive C-N coupling followed by intramolecular amidation. organic-chemistry.org The initial reaction between the aldehyde group of a precursor like 2-formyl-4,5-dimethoxybenzoic acid and a primary amine forms an intermediate imine, which then undergoes cyclization via attack by the carboxylic acid group to form the stable five-membered lactam ring of the isoindolinone core.

This methodology is highly versatile, as the choice of the primary amine dictates the nature of the substituent at the N-2 position of the isoindolinone ring. A wide array of primary amines, including alkylamines, benzylamines, and anilines, can be utilized to generate a library of N-substituted this compound analogues. nih.gov The reaction conditions are generally mild, often catalyzed by platinum or proceeding simply upon mixing the reactants under suitable pH conditions. organic-chemistry.org

Table 1: Synthesis of N-Substituted this compound Derivatives via Reaction with Primary Amines This table illustrates the products formed from the reaction of 2-formyl-4,5-dimethoxybenzoic acid with various primary amines.

| Amine Reactant (R-NH₂) | Resulting N-Substituted Product | R-Group |

| Methylamine (CH₃NH₂) | 6,7-Dimethoxy-2-methylisoindolin-1-one | Methyl |

| Benzylamine (C₆H₅CH₂NH₂) | 2-Benzyl-6,7-dimethoxyisoindolin-1-one | Benzyl (B1604629) |

| Aniline (C₆H₅NH₂) | 6,7-Dimethoxy-2-phenylisoindolin-1-one | Phenyl |

| Ethanolamine (HOCH₂CH₂NH₂) | 2-(2-Hydroxyethyl)-6,7-dimethoxyisoindolin-1-one | 2-Hydroxyethyl |

Palladium-Catalyzed C(sp³)-H Bond Functionalization

Modern synthetic strategies have increasingly focused on the direct functionalization of C-H bonds, offering a more atom-economical approach to molecular diversification. researchgate.net Palladium-catalyzed C(sp³)-H bond functionalization is a powerful tool for modifying the isoindolinone scaffold, particularly at the C-3 position. acs.orgrsc.org This method typically involves an N-substituted isoindolinone where the substituent on the nitrogen atom acts as a directing group. d-nb.inforesearchgate.net

The reaction mechanism is believed to proceed through the coordination of the palladium catalyst to a directing group on the isoindolinone nitrogen. cam.ac.uk This coordination facilitates the activation and cleavage of a C(sp³)-H bond at the adjacent C-3 position, forming a six-membered palladacycle intermediate. rsc.org This intermediate can then react with a variety of coupling partners, such as aryl halides or alkenes, to introduce new substituents at the C-3 position. This intramolecular dehydrogenative C(sp³)–H amidation represents an efficient route to construct the isoindolinone framework without the need for stoichiometric oxidants. rsc.orgresearchgate.net

Table 2: Potential C-3 Functionalization of Isoindolinone Derivatives via Palladium Catalysis This table shows hypothetical products from the Pd-catalyzed C(sp³)-H functionalization of a generic N-substituted this compound.

| Coupling Partner | Type of Functionalization | Potential Product at C-3 Position |

| Phenyliodide | Arylation | Phenyl |

| Styrene | Alkenylation | Styrenyl |

| Methyl Acrylate | Carboalkoxylation | Methyl Acrylate |

| Acetic Anhydride | Acetoxylation | Acetoxy |

Preparation of Halogenated this compound Derivatives

Halogenated derivatives of this compound serve as valuable intermediates for further synthetic transformations, such as cross-coupling reactions. The introduction of a halogen atom onto the aromatic ring is typically achieved through electrophilic aromatic substitution. msu.eduwikipedia.org The electron-donating nature of the two methoxy groups at the C-6 and C-7 positions strongly activates the benzene (B151609) ring towards electrophilic attack. libretexts.org

These methoxy groups are ortho- and para-directing. libretexts.org In the this compound system, the positions ortho to the methoxy groups are C-5 and C-8 (part of the fused ring system), and the position para to the C-6 methoxy is C-3 (already part of the lactam), while the position para to the C-7 methoxy is C-4. Therefore, electrophilic substitution is expected to occur primarily at the C-4 or C-5 positions. Standard halogenating agents such as N-bromosuccinimide (NBS) for bromination or N-chlorosuccinimide (NCS) for chlorination, often in the presence of a catalyst, can be used to install the halogen atom regioselectively. masterorganicchemistry.com

Table 3: Electrophilic Halogenation of this compound This table outlines the expected major products from the halogenation of the parent compound.

| Halogenating Agent | Halogen Introduced | Expected Product |

| N-Chlorosuccinimide (NCS) | Chlorine | 4-Chloro-6,7-dimethoxyisoindolin-1-one |

| N-Bromosuccinimide (NBS) | Bromine | 4-Bromo-6,7-dimethoxyisoindolin-1-one |

| Iodine / Oxidizing Agent | Iodine | 4-Iodo-6,7-dimethoxyisoindolin-1-one |

Synthesis of Dihydroxy Isoindolinone Precursors

The 6,7-dihydroxyisoindolin-1-one core is a key precursor, particularly for compounds designed to chelate metal ions. nih.govnih.gov The synthesis of these dihydroxy derivatives often begins with the corresponding dimethoxy compound, this compound. The critical step is the demethylation of the two methoxy groups to reveal the catechol-like dihydroxy functionality.

A common and effective reagent for this transformation is boron tribromide (BBr₃). nih.gov Treatment of this compound or its N-substituted analogues with BBr₃ in an inert solvent like dichloromethane (B109758) cleaves the methyl-oxygen ether bonds, yielding the desired 6,7-dihydroxyisoindolin-1-one after workup. nih.gov An alternative conceptual approach involves starting with a precursor that already contains the dihydroxy moiety, such as L-3,4-dihydroxyphenylalanine (L-DOPA), and constructing the isoindolinone ring around it, a strategy used for related heterocyclic systems. mdpi.com

Table 4: Synthesis of 6,7-Dihydroxyisoindolin-1-one via Demethylation This table outlines the synthetic transformation from the dimethoxy precursor to the dihydroxy product.

| Starting Material | Reagent | Key Transformation | Product |

| This compound | Boron Tribromide (BBr₃) | O-Demethylation | 6,7-Dihydroxyisoindolin-1-one |

| 2-Benzyl-6,7-dimethoxyisoindolin-1-one | Boron Tribromide (BBr₃) | O-Demethylation | 2-Benzyl-6,7-dihydroxyisoindolin-1-one |

Chemical Reactivity and Derivatization of 6,7 Dimethoxyisoindolin 1 One

Functional Group Interconversions on the Methoxy (B1213986) Substituents (e.g., demethylation)

The two methoxy groups on the aromatic ring are key sites for functional group interconversion. The most common transformation for aromatic methoxy groups is demethylation to yield the corresponding dihydroxy compound. This reaction is typically achieved using strong Lewis acids, such as boron tribromide (BBr₃), or strong protic acids like hydrobromic acid (HBr).

The mechanism of demethylation with BBr₃ involves the coordination of the Lewis acidic boron atom to the oxygen atom of the methoxy group. This is followed by a nucleophilic attack of the bromide ion on the methyl group, leading to the cleavage of the methyl-oxygen bond and the formation of a bromomethane (B36050) byproduct. Subsequent hydrolysis of the resulting borate (B1201080) ester releases the free phenol (B47542). The conversion of the methoxy groups to hydroxyl groups significantly alters the compound's polarity, solubility, and potential for further reactions, such as etherification or esterification at the newly formed phenolic positions.

Transformations at the Carbonyl Moiety

The carbonyl group within the five-membered lactam ring is a primary site for nucleophilic attack. Its reactivity is characteristic of amides but is influenced by the constraints of the ring system. Common transformations include:

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (CH₂) to yield 6,7-dimethoxyisoindoline. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under harsh conditions. This reaction effectively converts the lactam into a cyclic amine.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the carbonyl carbon. However, these reactions can be complex with lactams and may lead to ring-opening or the formation of carbinolamine intermediates, which might be unstable.

Thionation: The carbonyl oxygen can be replaced with a sulfur atom to form the corresponding thiolactam. Reagents such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) are commonly used for this purpose.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring (e.g., bromination)wikipedia.org

The benzene ring of 6,7-Dimethoxyisoindolin-1-one is highly activated towards electrophilic aromatic substitution (SEAr) due to the strong electron-donating effects of the two methoxy groups. wikipedia.orgscielo.org.mx These groups increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. lkouniv.ac.indalalinstitute.com They are ortho- and para-directing substituents.

In this compound, the positions ortho to the methoxy groups are C5 and C8 (peri-position), while the para positions are occupied by the fused ring system. Considering the directing effects of both methoxy groups and the isoindolinone moiety, the most probable sites for electrophilic attack are the C4 and C5 positions.

A typical example of an SEAr reaction is bromination. Treatment of this compound with an electrophilic bromine source, such as molecular bromine (Br₂) in the presence of a Lewis acid catalyst or N-Bromosuccinimide (NBS), would be expected to yield mono- or di-brominated products. researchgate.net The exact regioselectivity would depend on the specific reaction conditions, but substitution at the C5 position is highly likely due to the combined activating effect of the C6-methoxy group (ortho-directing) and the C7-methoxy group (meta-directing, but still activating). The presence of an existing electron-withdrawing group on similar heterocyclic systems has been shown to effectively control the regioselectivity of bromination. researchgate.net

| Reaction | Reagent | Predicted Major Product |

| Bromination | Br₂ / Acetic Acid | 5-Bromo-6,7-dimethoxyisoindolin-1-one |

| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-6,7-dimethoxyisoindolin-1-one |

| Friedel-Crafts Acylation | Acyl Halide / AlCl₃ | 5-Acyl-6,7-dimethoxyisoindolin-1-one |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is generally unfavorable. This type of reaction requires the presence of strong electron-withdrawing groups (such as nitro groups) to activate the ring towards attack by a nucleophile, and a good leaving group. nih.gov The subject molecule, with its electron-donating methoxy groups, has a deactivated ring system for SNAr.

However, nucleophilic substitution can occur at other positions. For instance, if a suitable leaving group were installed on the nitrogen atom of the lactam, it could potentially be displaced by a nucleophile in an SN2-type reaction. clockss.org Additionally, in related indole (B1671886) systems, the N-methoxy group has been shown to act as a leaving group, enabling nucleophilic substitution at the C2 position of the indole ring. nii.ac.jp While the isoindolinone core is different, analogous reactivity under specific conditions cannot be entirely ruled out.

Application of Click Chemistry for Constructing Hybrid Moleculesrajpub.com

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts. sigmaaldrich.com The premier example of a click reaction is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which has been utilized to construct hybrid molecules incorporating the dimethoxyisoindolinone scaffold. rajpub.comwikipedia.org

The CuAAC reaction is a highly efficient and regioselective cycloaddition between a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species, to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.govnih.gov This reaction is exceptionally versatile and tolerant of a wide range of functional groups, making it ideal for linking different molecular fragments. nih.gov The process involves the in-situ generation of a copper(I) catalyst, often from CuSO₄ and a reducing agent like sodium ascorbate. nih.gov The catalyst coordinates with the terminal alkyne, facilitating the reaction with the azide partner to form the stable triazole ring. wikipedia.org

Research has demonstrated the synthesis of novel isoindolinotriazole derivatives using the CuAAC reaction. rajpub.com In this approach, a dimethoxyisoindolinone core is first functionalized with an alkyne group. For example, 2-(ethynylphenyl)-dimethoxyisoindolin-1-ones can serve as the alkyne-containing building block. This precursor is then reacted with a variety of organic azides in the presence of a copper(I) catalyst. rajpub.com This strategy allows for the modular construction of a library of hybrid molecules where the isoindolinone unit is covalently linked to another moiety via a stable triazole linker. rajpub.com

The table below illustrates the types of derivatives that can be synthesized using this method, based on the reaction between an alkyne-functionalized dimethoxyisoindolinone and various azides.

| Alkyne Precursor | Azide Reactant | Resulting Hybrid Molecule Class |

| 2-(4-ethynylphenyl)-6,7-dimethoxyisoindolin-1-one | Benzyl (B1604629) azide | Isoindolinone-triazole-benzyl conjugate |

| 2-(3-ethynylphenyl)-6,7-dimethoxyisoindolin-1-one | Phenyl azide | Isoindolinone-triazole-phenyl conjugate |

| 2-(4-ethynylphenyl)-6,7-dimethoxyisoindolin-1-one | Azido-functionalized sugar | Isoindolinone-triazole-carbohydrate conjugate |

| 2-(3-ethynylphenyl)-6,7-dimethoxyisoindolin-1-one | Azido-functionalized peptide | Isoindolinone-triazole-peptide conjugate |

This synthetic approach highlights the utility of this compound as a versatile scaffold for creating complex molecular architectures with potential applications in medicinal chemistry and materials science.

Medicinal Chemistry and Biological Activity Profiles of 6,7 Dimethoxyisoindolin 1 One Derivatives

Structure-Activity Relationship (SAR) Elucidation for Bioactive Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to the 6,7-dimethoxyisoindolin-1-one scaffold influence its biological activity. Research has revealed that substitutions at various positions on the isoindolinone ring system dramatically impact potency and selectivity for different biological targets.

A key transformation for many biological activities is the demethylation of the 6,7-dimethoxy groups to yield the corresponding 6,7-dihydroxyisoindolin-1-one. This dihydroxy motif is crucial for the metal-chelating properties of these compounds, particularly in their role as enzyme inhibitors. nih.govnih.gov

For inhibitors of HIV-1 integrase, SAR studies have focused on several areas of the molecule. The 6,7-dihydroxy functionality is a critical metal-binding pharmacophore. nih.gov Modifications have been extensively explored at the N-2 position of the isoindolinone ring, often termed the "right side," and at the 4- and 5-positions of the aromatic ring, or the "left side." nih.gov For instance, introducing sulfonamide-containing groups at the 4-position was found to enhance potency in cell-based HIV assays by more than two orders of magnitude. nih.gov The nature of the substituent on the N-2 benzyl (B1604629) group also plays a significant role in inhibitory activity against influenza virus PA endonuclease, another metal-dependent enzyme. nih.gov

In the context of P-glycoprotein (P-gp) inhibition to reverse multidrug resistance in cancer, SAR studies on related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) scaffolds have shown that extensive structural optimization can lead to compounds with outstanding activity. nih.gov Similarly, for anticonvulsant activity, specific substitutions on 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues have been designed based on well-defined SAR data to enhance pharmacological effects. scilit.com

Studies on sigma-2 (σ2) receptor ligands have also benefited from SAR exploration. For a series of indole-based derivatives linked to a 5,6-dimethoxyisoindoline (B56020) moiety, it was found that a four-carbon chain between the indole (B1671886) ring and the isoindoline (B1297411) moiety was important for high σ2 receptor affinity and selectivity. nih.gov

The following table summarizes key SAR findings for derivatives targeting HIV-1 Integrase.

| Compound Modification | Target | Effect on Activity | Reference |

| Conversion of 6,7-dimethoxy to 6,7-dihydroxy | HIV-1 Integrase | Essential for metal chelation and inhibitory activity. | nih.gov |

| Introduction of sulfonamide at 4-position | HIV-1 Integrase | Enhanced potency by over two orders of magnitude. | nih.gov |

| Substitution on N-2 benzyl group | Influenza PA Endonuclease | Influences inhibitory potency. | nih.gov |

Biological Target Identification and Validation

The identification of a compound's biological target is a critical step in drug discovery, clarifying its mechanism of action and therapeutic potential. nih.govmedchemexpress.comddtjournal.com Derivatives of the this compound scaffold have been identified to interact with several key biological targets.

HIV-1 Integrase (IN): The retroviral enzyme HIV-1 integrase is a primary and clinically validated target for this class of compounds. nih.govbrieflands.com IN is essential for the replication of HIV-1, as it catalyzes the insertion of the viral DNA into the host cell's genome. brieflands.commdpi.com The 6,7-dihydroxyisoindolin-1-one derivatives have been developed as potent inhibitors of this enzyme. nih.govgoogle.com

Influenza PA Endonuclease: The endonuclease activity of the influenza virus polymerase acidic protein (PA) is another validated target. nih.gov This enzyme is crucial for viral RNA synthesis. The 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one scaffold has been successfully repurposed and explored for the inhibition of this viral enzyme. nih.gov

Sigma-2 (σ2) Receptor: The σ2 receptor, identified as transmembrane protein 97 (TMEM97), is involved in cholesterol homeostasis and intracellular calcium regulation. researchgate.net It has emerged as a potential target for treating neuropathic pain and as a biomarker in cancer. researchgate.net Ligands based on the 5,6-dimethoxyisoindoline and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structures have shown high affinity and selectivity for the σ2 receptor. nih.govhzdr.de

P-glycoprotein (P-gp): In oncology, P-gp is a key protein responsible for multidrug resistance (MDR) in tumors, as it functions as an efflux pump for anticancer drugs. nih.gov A related series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives has been identified as potent P-gp inhibitors, capable of reversing MDR in cancer cell lines. nih.gov

The table below lists the identified biological targets and the corresponding scaffold.

| Biological Target | Scaffold | Therapeutic Area | Reference |

| HIV-1 Integrase | 6,7-Dihydroxyisoindolin-1-one | Antiviral (HIV/AIDS) | nih.govgoogle.com |

| Influenza PA Endonuclease | 6,7-Dihydroxyisoindolin-1-one | Antiviral (Influenza) | nih.gov |

| Sigma-2 (σ2) Receptor | 5,6-Dimethoxyisoindoline | Neurology, Oncology | nih.govresearchgate.net |

| P-glycoprotein (P-gp) | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Oncology (MDR) | nih.gov |

Mechanistic Investigations of Biological Action

Understanding the molecular mechanism by which these compounds exert their biological effects is crucial for their optimization. For enzyme inhibitors, the primary mechanism involves the 6,7-dihydroxyisoindolin-1-one core.

The inhibition of both HIV-1 integrase and influenza PA endonuclease relies on the ability of the 6,7-dihydroxy moiety, along with the C-1 carbonyl oxygen, to act as a metal-binding pharmacophore. nih.govnih.gov These enzymes have active sites containing two divalent metal ions (typically Mg²⁺ or Mn²⁺) that are essential for their catalytic function. nih.govbrieflands.com The isoindolinone derivatives chelate these metal ions, effectively blocking the active site and preventing the enzyme from carrying out its function, such as the 3'-processing and strand transfer steps in HIV replication or the endonuclease activity in influenza. nih.govnih.govmdpi.com

For P-glycoprotein, derivatives of the related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold act by directly inhibiting the efflux pump's activity. nih.gov This inhibition restores the intracellular concentration and efficacy of co-administered anticancer drugs in resistant tumor cells. Mechanistic studies, including fluorescent substrate accumulation assays and western blotting, have confirmed P-gp as the direct target. nih.gov

The mechanism of action for σ2 receptor ligands is linked to the modulation of intracellular Ca²⁺ levels and cholesterol homeostasis. researchgate.net Some ligands have been shown to induce endoplasmic reticulum stress and apoptosis in cancer cells, suggesting a potential agonistic or antagonistic effect at the receptor, though the precise downstream signaling pathways are still under active investigation. researchgate.net

Contributions to Sigma Receptor Ligand Development

Note on Scaffolds: It is important to distinguish between the "isoindolin-1-one" scaffold discussed above and the "isoindoline" scaffold. The sigma receptor research cited in the following sections predominantly involves derivatives of 5,6-dimethoxyisoindoline or the related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline . These scaffolds lack the carbonyl (C=O) group at the 1-position that defines the isoindolin-1-one (B1195906) structure. While structurally related, they are distinct chemical entities.

Sigma receptors, particularly the sigma-2 (σ₂) subtype, are highly expressed in rapidly proliferating cells, such as those in tumors, making them a significant target for cancer therapeutics and diagnostic imaging agents. acs.orgnih.gov

Sigma-2 Receptor Ligands for Antitumor Activity

The sigma-2 (σ₂) receptor is considered a biomarker for cancer cell proliferation. ontosight.aiumsystem.edu Ligands that bind to this receptor can induce cell death (apoptosis) through various signaling pathways. nih.gov Research into indole-based derivatives has identified the 5,6-dimethoxyisoindoline moiety as a promising pharmacophore for achieving high affinity for σ₂ receptors. nih.gov

In one study, the combination of a 5,6-dimethoxyisoindoline group with an N-(4-fluorophenyl)indole moiety resulted in new σ₂ receptor ligands with significant antiproliferative activity against human prostate (DU145) and breast (MCF7) cancer cell lines. nih.gov These compounds were found to induce cell cycle arrest at the G₁ phase, a mechanism that halts cell proliferation. nih.gov The antitumor effects of these compounds were comparable to the known σ₂ ligand, siramesine. nih.gov

Radioligand Development for Neuroimaging Applications

The high density of σ₂ receptors in tumors also makes them an excellent target for positron emission tomography (PET) imaging, a non-invasive technique used to visualize and characterize cancers. acs.org To achieve this, ligands with high affinity and selectivity for the σ₂ receptor are labeled with a positron-emitting radioisotope, such as fluorine-18 (B77423) ([¹⁸F]).

Researchers have developed a series of indole-based derivatives for this purpose, incorporating the 5,6-dimethoxyisoindoline pharmacophore. Current time information in Bangalore, IN.sioc-journal.cn These efforts aimed to create brain-penetrant radioligands for neuroimaging applications. Current time information in Bangalore, IN.sioc-journal.cn

A key challenge in developing drugs and imaging agents for the brain is ensuring they can cross the blood-brain barrier (BBB), a protective layer that restricts the entry of substances into the central nervous system. mdpi.com Several novel [¹⁸F]-labeled radioligands based on the 5,6-dimethoxyisoindoline scaffold have been synthesized and evaluated for their ability to penetrate the brain and bind specifically to σ₂ receptors. Current time information in Bangalore, IN.sioc-journal.cn

In rodent studies, one such radioligand, [¹⁸F]9 (1-(4-(5,6-dimethoxyisoindolin-2-yl)butyl)-4-(2-[¹⁸F]fluoroethoxy)-1H-indole), demonstrated high uptake into the brain and a high brain-to-blood ratio, indicating efficient BBB penetration. Current time information in Bangalore, IN.sioc-journal.cn To confirm that the radioligand was binding specifically to σ₂ receptors, blocking studies were performed. Animals were pre-treated with a non-radioactive, selective σ₂ receptor ligand (CM398) before injection of [¹⁸F]9. This resulted in a significant, dose-dependent reduction in the radioligand's brain uptake (by 29%–54%), confirming that [¹⁸F]9 binds to σ₂ receptors in a specific and saturable manner. Current time information in Bangalore, IN.sioc-journal.cn Further imaging studies confirmed a distribution pattern in the brain consistent with the known locations of σ₂ receptors. Current time information in Bangalore, IN.sioc-journal.cn

Table 2: In Vitro Binding Affinities of Indole-Based Ligands with a 5,6-Dimethoxyisoindoline Moiety

| Compound | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity Ratio (Kᵢ σ₁ / Kᵢ σ₂) |

|---|---|---|---|

| 5 | 90.9 ± 12.1 | 9.46 ± 1.13 | 10 |

| 6 | 68.6 ± 11.0 | 7.91 ± 0.98 | 9 |

| 7 | 30.7 ± 4.5 | 4.40 ± 0.52 | 7 |

Kᵢ represents the inhibitory constant, with lower values indicating higher binding affinity. Data sourced from Jia et al., 2022. Current time information in Bangalore, IN.researchgate.net

Exploration in Other Therapeutic Areas

The cytotoxic properties of certain this compound derivatives have been noted in early cancer research. A 1985 study investigated a series of 1-benzylidenisoindolin-3-one compounds for their effects on P388 leukemia cells. nih.gov One of the most active agents was (Z)-3-(6-ethyl-2-methoxy-3,4-methylenedioxy)benzyliden-6,7-dimethoxy-isoindolin-3-one, which decreased the proliferation rate of the cancer cells and caused irreversible damage leading to cell death. nih.gov While this historical research points to the potential of the scaffold, modern investigations appear more focused on the specific applications detailed in the sections above.

Compound Names Table

| Structure Name |

| 2-(3-chloro-4-fluorobenzyl)-6,7-dihydroxyisoindolin-1-one |

| 2-(4-methylbenzyl)-6,7-dihydroxyisoindolin-1-one |

| 2-(4-hydroxybenzyl)-6,7-dihydroxyisoindolin-1-one |

| 2-(naphthalen-1-ylmethyl)-6,7-dihydroxyisoindolin-1-one |

| 1-(4-(5,6-dimethoxyisoindolin-2-yl)butyl)-4-(2-[¹⁸F]fluoroethoxy)-1H-indole |

| N-(4-fluorophenyl)indole |

| siramesine |

| (Z)-3-(6-ethyl-2-methoxy-3,4-methylenedioxy)benzyliden-6,7-dimethoxy-isoindolin-3-one |

| baloxavir |

| CM398 |

Potential Modulators of Neurological Pathways

The exploration of this compound derivatives as modulators of neurological pathways is an emerging area of research. While direct studies on the parent compound are limited, investigations into structurally related molecules suggest potential neurological activities. For instance, the structural relative, 1-(aminomethyl)-6,7-dihydroxytetralin, was designed to assess dopamine-like effects. nih.gov These compounds were developed as flexible congeners of trans-octahydrobenz[h]isoquinoline to study their interaction with dopamine (B1211576) receptors. nih.gov However, these tetralin derivatives exhibited very low dopamine-like activity. nih.gov

Another related area of investigation involves sigma receptor ligands. A compound featuring a dimethoxyisoindoline structure, specifically 4-(5,6-dimethoxyisoindolin-2-yl)butan-1-amine, has been synthesized and evaluated for its affinity to sigma receptors, which are implicated in a variety of central nervous system functions and disorders. umsystem.edu The development of such ligands points to the potential of the dimethoxyisoindoline core in designing molecules that target neurological pathways.

Further research into direct derivatives of this compound is necessary to fully elucidate their potential as modulators of neurological functions.

General Anticancer and Anti-inflammatory Properties

Derivatives of this compound have demonstrated notable potential in the realms of oncology and inflammation.

One specific derivative, 2-(4-hydroxyphenyl)-6,7-dimethoxyisoindolin-1-one (B2945794), has been identified for its potential antioxidant, anti-inflammatory, and anticancer properties. ontosight.ai The antioxidant characteristics of this compound are considered crucial for its capacity to shield cells from oxidative stress. ontosight.ai

The broader chemical family of isoindolinones and their bioisosteres, such as quinolines and tetrahydroisoquinolines with similar substitution patterns, have shown significant anticancer activity. For example, a series of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines were developed as inhibitors of topoisomerase I, a key enzyme in DNA replication and a target for cancer chemotherapy. nih.gov One of the most potent compounds in this series, 14m , displayed significant anticancer activity against a wide range of cancer cell lines, with GI₅₀ values in the sub-micromolar range for many of them. nih.gov

Table 1: In Vitro Anticancer Activity of Compound 14m (a 6,7-dimethoxyquinoline (B1600373) derivative)

| Cancer Type | Cell Line | GI₅₀ (μM) |

| Leukemia | SR | 0.133 |

| Non-Small Cell Lung Cancer | NCI-H226 | 0.343 |

| Colon Cancer | COLO205 | 0.401 |

| CNS Cancer | SF-295 | 0.328 |

| Melanoma | LOX IMVI | 0.116 |

| Melanoma | SK-MEL-5 | 0.247 |

| Ovarian Cancer | NCI/ADR-RES | 0.458 |

| Renal Cancer | CAKI-1 | 0.188 |

| Breast Cancer | T-47D | 0.472 |

| Data sourced from research on 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as topoisomerase I inhibitors. nih.gov |

Furthermore, derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, a structure closely related to the isoindolinone core, have been investigated as agents to overcome multidrug resistance (MDR) in cancer cells. nih.gov P-glycoprotein (P-gp) is a major contributor to MDR in tumors. nih.gov A study focusing on the optimization of this scaffold led to the synthesis of 42 new compounds, with many showing significant MDR-reversing activity in the Eca109/VCR drug-resistant cell line. nih.gov The optimized compound 41 demonstrated an exceptional ability to reverse MDR, with a reversal fold of up to 467.7. nih.gov

The anti-inflammatory potential of related heterocyclic structures is also well-documented. For instance, furan (B31954) derivatives, which can be considered distant relatives of the isoindolinone core, have shown anti-inflammatory properties by inhibiting nitric oxide production in activated macrophages. nih.gov Similarly, eugenol, a phenolic compound, exhibits anti-inflammatory effects by reducing pro-inflammatory cytokines like IL-6 and TNF-α. nih.gov While not direct derivatives, the mechanisms of these compounds provide a rationale for exploring the anti-inflammatory potential of the this compound scaffold. The compound 2-(4-hydroxyphenyl)-6,7-dimethoxyisoindolin-1-one stands as a direct example of a derivative with potential anti-inflammatory effects. ontosight.ai

Table 2: Investigated Biological Activities of this compound Derivatives and Related Scaffolds

| Compound/Scaffold | Biological Activity | Key Findings | Reference |

| 2-(4-hydroxyphenyl)-6,7-dimethoxyisoindolin-1-one | Antioxidant, Anti-inflammatory, Anticancer | Identified as having potential in these three areas. | ontosight.ai |

| 4-alkoxy-2-aryl-6,7-dimethoxyquinolines | Anticancer (Topoisomerase I inhibition) | Compound 14m showed potent activity against a panel of cancer cell lines. | nih.gov |

| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives | Reversal of Multidrug Resistance in Cancer | Compound 41 exhibited a high reversal fold (467.7) of P-gp mediated MDR. | nih.gov |

| 4-(5,6-dimethoxyisoindolin-2-yl)butan-1-amine | Sigma Receptor Ligand | Synthesized for evaluation of affinity to sigma receptors, relevant to CNS. | umsystem.edu |

| 1-(aminomethyl)-6,7-dihydroxytetralin | Dopamine-like effects | Showed low activity, providing insights into dopamine receptor requirements. | nih.gov |

Computational Chemistry and Molecular Modeling Studies

Ligand-Receptor Docking Simulations

Ligand-receptor docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is critical in structure-based drug design for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

Studies on isoindolin-1-one (B1195906) derivatives have demonstrated their potential as inhibitors of various enzymes, including cyclin-dependent kinase 7 (CDK7), mitogen-activated protein kinase 2 (MNK2), phosphoinositide 3-kinase gamma (PI3Kγ), and urease. thesciencein.orgnih.govnih.govnih.govacs.orgresearchgate.net For instance, in a virtual screening of a library of 48 isoindolin-1-one compounds against CDK7, docking studies revealed high binding affinities, with binding energies reaching as low as -10.1 kcal/mol. nih.govnih.gov These favorable binding energies suggest a stable interaction between the isoindolin-1-one scaffold and the active site of the CDK7 protein. nih.gov

Similarly, docking simulations of isoindolin-1-one derivatives against MNK2 have identified compounds with strong binding potential, characterized by significant hydrogen bonding with key residues like MET162. thesciencein.org In studies targeting PI3Kγ, isoindolin-1-one analogs have been docked into the enzyme's active site to understand their binding modes and to guide the design of more selective inhibitors. nih.govmdpi.comnih.gov The docking scores for some of these derivatives against PI3Kγ have been reported to be as favorable as -11.2 kcal/mol. nih.gov

The following table summarizes representative docking results for isoindolin-1-one derivatives against various protein targets.

| Target Protein | Derivative Type | Key Findings | Reference |

| CDK7 | Substituted isoindolin-1-ones | High binding affinity (up to -10.1 kcal/mol), hydrogen bonding with active site residues. | nih.govnih.gov |

| MNK2 | Substituted isoindolin-1-ones | Strong binding, hydrogen bonding with MET162. | thesciencein.org |

| PI3Kγ | Isoindolin-1-one analogs | Favorable docking scores (e.g., -11.2 kcal/mol), identification of key interaction subsites. | nih.govmdpi.comnih.gov |

| Urease | Isoindolin-1-ones fused with barbiturates | Potent inhibition, with the most active compound having an IC50 of 0.82 ± 0.03 μM. | acs.org |

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties and conformational landscape of molecules. nih.gov These calculations provide valuable information on molecular geometry, vibrational frequencies, and electronic descriptors that influence a compound's reactivity and biological activity. acs.org

For isoindolin-1-one derivatives, DFT studies have been used to analyze their electronic structure and relate it to their potential anticancer activity. nih.gov Calculations on promising isoindolin-1-one ligands have shown high values of global softness and low values of global hardness and chemical potential, which are indicative of chemically reactive soft molecules. nih.govresearchgate.net This reactivity is believed to contribute to their biological effects. nih.govresearchgate.net

Conformational analysis of isoindolin-1,3-dione derivatives, which are structurally related to isoindolin-1-ones, has been performed using methods like the OPLS-2005 force field, followed by reoptimization with DFT methods to identify the most stable conformers. acs.org Such studies are crucial for understanding the three-dimensional shape of these molecules, which dictates how they interact with biological targets.

Key electronic properties calculated for isoindolin-1-one derivatives using DFT are presented in the table below.

| Parameter | Significance | Typical Findings for Isoindolin-1-one Derivatives | Reference |

| Global Softness | Indicates chemical reactivity. | High values, suggesting a reactive molecule. | nih.govresearchgate.net |

| Global Hardness | Indicates resistance to change in electron distribution. | Low values, complementing the high softness. | nih.govresearchgate.net |

| Chemical Potential | Relates to the molecule's tendency to accept or donate electrons. | Low values, indicating a propensity to interact electronically. | nih.govresearchgate.net |

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its receptor over time. thesciencein.orgmdpi.com This method allows for the assessment of the stability of the protein-ligand complex and the characterization of the conformational changes that may occur upon binding.

MD simulations have been conducted on complexes of isoindolin-1-one derivatives with various protein targets. For example, 100-nanosecond MD simulations of an isoindolin-1-one derivative bound to MNK2 demonstrated excellent stability, with a 95% hydrogen bond occupancy with the key MET162 residue. thesciencein.org This high occupancy indicates a persistent and stable interaction throughout the simulation. thesciencein.org

In studies of isoindolin-1-one inhibitors of CDK7, MD simulations were used to confirm the stability of the docked poses. nih.govnih.gov The analysis of the root mean square deviation (RMSD) of the ligand and the hydrogen bonding occupancy over a 100 ns trajectory showed that the top-scoring ligands maintained a stable conformation within the active site. nih.govnih.gov Similarly, MD simulations coupled with MM-PB/GBSA (Molecular Mechanics, Poisson–Boltzmann/Generalized Born Surface Area) calculations have been used to evaluate the stability and binding free energy of isoindolin-1-one derivatives with PI3Kγ. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are particularly powerful for understanding the three-dimensional structural requirements for activity. nih.govmdpi.com

A 3D-QSAR study was conducted on a series of 215 isoindolin-1-one-based compounds as selective inhibitors of the PI3Kγ isoform. mdpi.com This analysis generated contour maps that visually represent the regions where steric and electrostatic properties of the molecules are favorable or unfavorable for activity, providing a rationale for the design of new, more potent inhibitors. nih.govmdpi.com The inhibitory activities (pIC50) of these compounds ranged from 5.27 to 9.20. mdpi.comnih.gov

QSAR studies have also been performed on spiropyrroloquinoline isoindolinone derivatives to understand their antitumor activity. researchgate.net These models have shown good statistical performance and predictive ability, aiding in the identification of key structural features for anticancer efficacy. researchgate.net

Bioisosteric Replacement Strategies

Bioisosteric replacement is a strategy in medicinal chemistry used to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. spirochem.comnih.govresearchgate.net This approach is a key component of compound optimization. spirochem.com

For the isoindolin-1-one scaffold, bioisosteric replacement can be a valuable tool for lead optimization. While specific examples of bioisosteric replacement for 6,7-Dimethoxyisoindolin-1-one are not extensively documented in the available literature, the general principles can be applied. For instance, the methoxy (B1213986) groups at the 6 and 7 positions could potentially be replaced with other electron-donating groups or groups that can form similar hydrogen bond interactions to modulate the compound's properties.

A relevant example of a bioisosteric replacement strategy involving the core scaffold is the incorporation of silicon. The introduction of silicon in place of a carbon atom can alter a molecule's druglike properties. acs.org Research has been conducted on the synthesis of silicon-containing isoindolin-1-ones, highlighting the potential of this strategy for creating novel analogs. acs.org

Future Perspectives and Emerging Research Avenues

Rational Design of Novel 6,7-Dimethoxyisoindolin-1-one Analogues with Enhanced Specificity and Potency

The rational design of new analogues based on the this compound scaffold is a primary avenue for future research, aiming to create compounds with superior efficacy and selectivity for specific biological targets. This approach leverages an in-depth understanding of structure-activity relationships (SAR) and computational modeling to guide the synthesis of more effective molecules.

Key strategies in the rational design process include:

Structural Modification: Systematic modification of the core structure is central to optimizing biological activity. This can involve introducing various substituents on the aromatic ring or at the nitrogen atom of the isoindolinone core. A modular approach, considering the molecule in terms of a core, head, linker, and tail, can guide the design of novel inhibitors with high affinity for their targets. nih.gov

Computational Modeling: Molecular docking studies are instrumental in predicting how newly designed analogues will bind to the active site of a target protein. nih.gov This allows researchers to prioritize the synthesis of compounds with the highest predicted potency and to understand the molecular interactions driving this activity.

Isosteric Replacement: The substitution of certain functional groups with others that have similar physical or chemical properties (isosteres) can be used to fine-tune the molecule's activity, stability, and pharmacokinetic properties. nih.gov

The goal is to develop analogues that not only have high potency but also exhibit high specificity for their intended target, thereby minimizing off-target effects.

Table 1: Conceptual Framework for Rational Design of this compound Analogues

| Modification Site | Example Substituent | Design Rationale | Potential Outcome |

|---|---|---|---|

| N-2 Position | Aryl or Heteroaryl Rings | Explore additional binding pockets; modulate solubility and metabolic stability. | Enhanced potency and improved pharmacokinetic profile. |

| C-3 Position | Alkyl or Aryl Groups | Introduce steric bulk to enhance selectivity; create chiral centers for stereospecific interactions. | Increased target specificity and potency. |

| Aromatic Ring | Halogens, Hydroxyl Groups | Alter electronic properties to influence binding affinity; introduce new hydrogen bonding capabilities. | Improved binding affinity and target interaction. |

Exploration of New Biological Targets and Disease Indications

The isoindolinone framework is known to interact with a wide array of biological targets, suggesting that this compound derivatives could be developed for a variety of diseases. researchgate.netrsc.org Future research will focus on screening these compounds against new targets and exploring their potential in previously uninvestigated therapeutic areas.

Emerging research indicates potential for isoindolinone derivatives in several areas:

Oncology: Derivatives have been investigated as inhibitors of histone deacetylases (HDACs) and as potential anticancer agents. nih.gov The bromodomain and extra-terminal domain (BET) family protein BRD4 is another promising target in cancer that could be modulated by isoindolinone-based compounds. google.com

Infectious Diseases: Some isoindolinone derivatives have shown potential as antiviral agents, for example, by inhibiting the SARS-CoV-2 3CL protease. rsc.orgrsc.org

Neuroscience: The structural similarity to other neuroactive compounds suggests potential applications for treating neurological and psychiatric disorders. Isoindolinone derivatives have been explored as antipsychotics and sedatives. researchgate.net

Inflammatory Diseases: Anti-inflammatory properties have been reported for the isoindolinone class, opening up possibilities for treating conditions like inflammatory bowel disease. researchgate.netresearchgate.net

Enzyme Inhibition: Novel isoindolinone derivatives have demonstrated potent inhibitory activity against human carbonic anhydrase (hCA) I and II isozymes, suggesting their potential use in conditions where CA inhibition is beneficial. nih.gov

The broad biological activity of this chemical class warrants extensive screening to identify novel molecular targets and expand the therapeutic applications of this compound analogues. nih.gov

Table 2: Potential Biological Targets and Disease Indications for this compound Derivatives

| Potential Biological Target | Associated Disease Indication | Reference |

|---|---|---|

| Histone Deacetylases (HDACs) | Cancer | nih.gov |

| Carbonic Anhydrases (CAs) | Glaucoma, Epilepsy | nih.gov |

| SARS-CoV-2 3CL Protease | COVID-19 | rsc.orgrsc.org |

| Sigma-2 Receptors | Cancer, Neurological Disorders | nih.govresearchgate.net |

| Cereblon (CRBN) | Cancer (e.g., Multiple Myeloma) | google.com |

Development of Advanced Methodologies for Synthesis and Derivatization

Progress in synthetic organic chemistry is crucial for generating diverse libraries of this compound analogues for biological screening. Future efforts will focus on developing more efficient, cost-effective, and environmentally friendly synthetic methods.

Key advancements in synthetic methodologies include:

Transition-Metal-Free Synthesis: Developing synthetic protocols that avoid the use of transition metals is a significant goal, as it reduces cost and environmental toxicity. rsc.org Such methods are highly advantageous for the industrial production of bioactive molecules. rsc.org

C-H Activation/Functionalization: These techniques allow for the direct modification of carbon-hydrogen bonds on the isoindolinone core, providing a more streamlined approach to creating complex derivatives without the need for pre-functionalized starting materials. researchgate.netorganic-chemistry.org

Flow Chemistry: Electrochemical flow microreactors can improve the efficiency of reactions, often requiring less supporting electrolyte and simplifying purification. This methodology is particularly useful for generating reactive intermediates like amidyl radicals for intramolecular cyclizations to form isoindolinones. researchgate.net

Multicomponent Reactions: One-pot procedures that combine multiple starting materials to form a complex product in a single step are highly efficient. researchgate.net These reactions are ideal for rapidly generating libraries of diverse analogues for high-throughput screening.

These advanced methods will accelerate the discovery of new this compound derivatives with novel biological activities.

Table 3: Comparison of Synthetic Methodologies for Isoindolinone Synthesis

| Methodology | Advantages | Challenges |

|---|---|---|

| Classical Multistep Synthesis | Well-established and reliable. | Time-consuming, often low overall yield, generates significant waste. |

| Transition-Metal-Catalyzed C-H Functionalization | High efficiency and atom economy. | Cost and toxicity of metal catalysts, potential for product contamination. rsc.org |

| Transition-Metal-Free Synthesis | Environmentally friendly, lower cost, suitable for industrial scale-up. rsc.org | May require harsher conditions or have a more limited substrate scope. |

| Flow Electrochemistry | High efficiency, improved safety, easier purification. researchgate.net | Requires specialized equipment and optimization. |

Interdisciplinary Research Collaborations for Comprehensive Bioactivity Assessment

The complex nature of drug discovery necessitates a collaborative, interdisciplinary approach to fully elucidate the therapeutic potential of this compound and its analogues. A comprehensive assessment of bioactivity requires the integration of expertise from multiple scientific fields.

Effective research collaborations would involve:

Synthetic and Medicinal Chemists: Responsible for the design and synthesis of novel analogues. mdpi.com

Computational Chemists: Utilize molecular modeling and in silico screening to predict binding affinities and guide rational design efforts. nih.gov

Molecular and Cellular Biologists: Perform in vitro assays to determine the mechanism of action, identify biological targets, and assess cellular effects such as cytotoxicity and antiproliferative activity. nih.govnih.gov

By combining these diverse skill sets, research teams can more effectively navigate the path from initial compound design to the identification of viable drug candidates. Such collaborations are essential for optimizing compounds through structural modifications and for understanding the molecular mechanisms that underlie their biological activities. nih.gov

Q & A

Q. What are the established synthetic routes for 6,7-dimethoxyisoindolin-1-one, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via multi-step pathways involving halogenated precursors and nucleophilic substitution. For example, one approach uses 3-chloro-4-fluorobenzylamine with acetonitrile and triethylamine under reflux (Scheme 1, ). Key variables include solvent polarity (e.g., CH₃CN vs. CH₂Cl₂), temperature, and stoichiometry of reagents like BBr₃ for demethylation. Yield optimization requires systematic testing of these parameters using design-of-experiment (DoE) frameworks. Comparative studies show that higher yields (>70%) are achieved with anhydrous conditions and slow addition of boron tribromide .

| Reaction Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Amine coupling | Et₃N, CH₃CN, 80°C | 50-65% |

| Demethylation | BBr₃, CH₂Cl₂, 0°C → RT | 70-85% |

Q. How is this compound characterized structurally, and what spectroscopic techniques are critical for validation?

Methodological Answer: Post-synthesis characterization requires a combination of NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy. For example, ¹H NMR should reveal distinct methoxy proton signals at δ 3.8–4.0 ppm and aromatic protons in the δ 6.7–7.2 ppm range. HRMS confirms the molecular ion peak ([M+H]⁺) at m/z 208.0974 (C₁₀H₁₁NO₃). X-ray crystallography is recommended for resolving stereochemical ambiguities, particularly if the compound exhibits polymorphism .

Q. What are the primary biological targets of this compound, and how are these activities validated in vitro?

Methodological Answer: Preliminary screens often target enzymes like HIV-1 integrase or kinases due to structural similarity to known inhibitors ( ). Assays involve:

- Dose-response curves to determine IC₅₀ values (e.g., using fluorescence-based enzymatic assays).

- Negative controls (e.g., raltegravir for HIV-1 integrase) and positive controls (e.g., staurosporine for kinases).

- Statistical validation via ANOVA to compare efficacy across replicates. Contradictory results between studies may arise from assay-specific variables (e.g., buffer pH, enzyme purity) and require meta-analysis .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound derivatives for enhanced bioactivity?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding affinities to targets like integrase. Key steps:

- Ligand preparation : Generate 3D conformers of derivatives using Open Babel.

- Binding site analysis : Identify conserved residues (e.g., Mg²⁺-binding motifs in integrase) for pharmacophore modeling.

- Free energy calculations : Use MM-PBSA to rank derivatives by ΔG binding. Experimental validation via SAR studies is critical to resolve discrepancies between predicted and observed activities .

Q. What strategies resolve contradictions in reported biological data for this compound across studies?

Methodological Answer: Contradictions often stem from differences in:

- Cell lines (e.g., HEK293 vs. HeLa) with varying expression levels of target proteins.

- Compound purity : HPLC-UV (>95% purity threshold) ensures reproducibility.

- Assay conditions : Standardize protocols (e.g., CLSI guidelines) for incubation time and temperature. A systematic review framework (PRISMA) can identify confounding variables and establish consensus efficacy ranges .

Q. How can this compound be integrated into a holistic drug discovery pipeline, from synthesis to preclinical testing?

Methodological Answer: Adopt an integrated framework ( ):

- Stage 1 : Descriptive Study I – Compile physicochemical properties (LogP, solubility) using Cheminformatics tools (e.g., SwissADME).

- Stage 2 : Prescriptive Study – Prioritize derivatives via tiered screening (primary in vitro → secondary in vivo PK/PD).

- Stage 3 : Descriptive Study II – Validate toxicity in zebrafish models or organ-on-chip systems.

- Data Integration : Use platforms like KNIME to correlate synthetic feasibility, bioactivity, and safety .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?

Methodological Answer:

- Non-linear regression (e.g., GraphPad Prism) to fit sigmoidal curves and calculate IC₅₀/EC₅₀.

- Bootstrap resampling (1,000 iterations) to estimate confidence intervals.

- Mann-Whitney U tests for non-parametric comparisons between treatment groups. Outliers are identified via Grubbs’ test and excluded only if technical errors are confirmed .

Q. How should researchers address reproducibility challenges in synthesizing this compound?

Methodological Answer:

- Detailed reaction logs : Record exact timings, ambient humidity, and equipment calibration.

- Batch-to-batch analysis : Use LC-MS to track impurities.

- Open-source protocols : Share datasets via platforms like Zenodo for community validation. Reproducibility is enhanced by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products